molecular formula C24H22FN7O B2976764 1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine CAS No. 1251679-98-7

1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine

Cat. No. B2976764
CAS RN: 1251679-98-7
M. Wt: 443.486
InChI Key: ZPAHQCQOQQUMIP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure. The electronegative fluorine atom could also create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The piperazine ring can act as a bidentate ligand, binding to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity. The piperazine ring could contribute to its solubility in water .

Scientific Research Applications

Antimicrobial Activities

One area of research involves the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. The process includes the conversion of isonicotinic acid hydrazide into 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and further reaction to produce 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These compounds, upon screening, exhibited varying degrees of antimicrobial efficacy, indicating the potential for developing new antibacterial and antifungal agents (Bayrak et al., 2009).

Antitumor and Antimicrobial Activities

Another research focus is on enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This study highlights the versatility of enaminones in generating various derivatives, which upon evaluation, showed promising results against certain cancer cell lines and microorganisms, underscoring the potential for therapeutic applications (Riyadh, 2011).

Material Science and Sensing Applications

Research into heteroleptic cyclometalated iridium(III) complexes demonstrates the compound's role in achieving highly efficient, room-temperature blue phosphorescence. This is particularly relevant for developing new materials for optoelectronic devices, highlighting the compound's utility beyond biological applications (Yang et al., 2005).

Molecular Docking and Screening

Further studies involve the synthesis of novel pyridine and fused pyridine derivatives for in silico molecular docking screenings. These compounds, designed to interact with specific proteins, were evaluated for antimicrobial and antioxidant activities, providing insights into their potential as therapeutic agents (Flefel et al., 2018).

Chemical Sensing

Research on pyrrolidine constrained bipyridyl-dansyl fluoroionophores showcases the compound's selectivity as a chemosensor for Al(3+), based on internal charge transfer. This signifies the compound's application in chemical sensing, demonstrating its importance in analytical chemistry (Maity & Govindaraju, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many pharmaceuticals and can enhance solubility and bioavailability .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. It could also involve testing its biological activity and safety profile .

properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN7O/c1-17-16-19(5-6-20(17)25)32-23(18-7-10-26-11-8-18)22(28-29-32)24(33)31-14-12-30(13-15-31)21-4-2-3-9-27-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAHQCQOQQUMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine

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